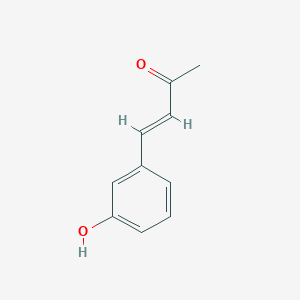

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one

Description

Contextualization within the Chalcone (B49325) Chemical Family and Related α,β-Unsaturated Ketones

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one belongs to the chalcone family, which are natural or synthetic compounds characterized by an open-chain flavonoid structure. Chalcones are α,β-unsaturated ketones consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. They are precursors in the biosynthesis of flavonoids and are known for a wide range of biological activities.

The core structure of this compound features this characteristic α,β-unsaturated ketone moiety. This functional group is a key determinant of the chemical reactivity of chalcones, making them susceptible to nucleophilic attack. The synthesis of chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) or acetone. molport.commdpi.com In the case of this compound, the precursors would be 3-hydroxybenzaldehyde (B18108) and acetone.

Historical Perspective of Research on Phenolic Butenones in Medicinal Chemistry

The journey of phenolic compounds in medicinal chemistry is a long and storied one, beginning with their use as crude antiseptics in the 19th century. The discovery of phenol's antimicrobial properties by pioneers like Joseph Lister revolutionized surgery and public health. This initial discovery spurred further investigation into the medicinal potential of a vast array of phenolic compounds, including those with butenone side chains.

Historically, research into phenolic butenones has been driven by their presence in natural products and their diverse biological activities. Many plant-derived compounds containing this scaffold have been investigated for their medicinal properties. The development of synthetic methods, such as the aforementioned Claisen-Schmidt condensation, allowed for the creation of numerous analogues, enabling systematic studies into their structure-activity relationships. While specific historical research focusing solely on this compound is not well-documented, the broader class of phenolic butenones has been a consistent area of interest in the quest for new therapeutic agents.

Significance of the this compound Scaffold in Contemporary Drug Discovery and Chemical Biology

In modern drug discovery and chemical biology, scaffolds that can be readily synthesized and modified to interact with biological targets are of high value. The this compound scaffold, as a member of the chalcone family, holds potential in this regard. Chalcones are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide variety of biological targets, exhibiting activities such as anti-inflammatory, anticancer, and antioxidant effects. nih.gov

The specific placement of the hydroxyl group at the meta-position of the phenyl ring in this compound could influence its biological activity compared to its ortho- and para-isomers. However, a notable gap exists in the scientific literature regarding the specific biological evaluation of this particular isomer. While its ortho- and para-hydroxyphenyl counterparts have been the subject of various studies, dedicated research on the biological properties and potential applications of this compound is largely absent. This lack of specific data highlights an area ripe for future investigation to fully elucidate the potential of this particular chemical entity in drug discovery and chemical biology.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(3-hydroxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-7,12H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQMTVHCRIOEDO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 3e 4 3 Hydroxyphenyl 3 Buten 2 One

Established Synthetic Pathways for (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one

The synthesis of this compound is primarily achieved through well-established condensation reactions, with enzymatic methods emerging as a potential alternative.

Classic Condensation Reactions for Substituted Butenones

The most common and direct route for synthesizing α,β-unsaturated ketones, including this compound, is the Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with a ketone that possesses an α-hydrogen. taylorandfrancis.comwikipedia.org For the target compound, this translates to the reaction between 3-hydroxybenzaldehyde (B18108) and acetone.

The Claisen-Schmidt reaction is a type of crossed aldol condensation. wikipedia.org Typically, a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used as the catalyst in an aqueous alcohol solution. taylorandfrancis.com The reaction proceeds by deprotonation of the α-carbon of acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 3-hydroxybenzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the stable, conjugated α,β-unsaturated ketone. While yields can be high, the reaction duration can be long, and by-products may form. taylorandfrancis.com Variations of this method aim to improve yields and reduce reaction times, for instance, by using different catalysts or solvent-free conditions. wikipedia.org

| Catalyst Type | Typical Reagents | General Conditions | Product Type |

| Base-Catalyzed | Aromatic aldehyde, Aliphatic ketone (e.g., acetone), NaOH or KOH | Aqueous ethanol, Room temperature to 50°C, Several hours | α,β-Unsaturated ketone |

| Acid-Catalyzed | Aromatic aldehyde, Aliphatic ketone, Strong acid (e.g., HCl, H₂SO₄) | Varies, can require heating | α,β-Unsaturated ketone |

| Green Chemistry | Benzaldehyde (B42025), Acetophenone (B1666503), Alkaline-doped carbon catalyst | Sonochemical irradiation | Chalcones |

Emerging Enzymatic Synthesis Approaches for Butenone Derivatives

Enzymatic methods present a potential alternative to traditional chemical synthesis for butenone derivatives, although they are currently less developed for this specific class of compounds. google.com These biocatalytic approaches can offer high selectivity and milder reaction conditions. For instance, processes have been developed for the selective reduction of aryl-substituted α,β-unsaturated butanones using enzymes from yeasts or filamentous fungi to produce saturated butanones and corresponding alcohols. google.com

Furthermore, research into enzymatic synthesis has explored the use of reductases for the conversion of related compounds. One known method involves the enzymatic reduction of 4-phenyl-3-butyn-2-one using a reductase in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) cofactor to produce benzalacetone. google.com While not a direct synthesis of the butenone from its aldehyde and ketone precursors, this demonstrates the potential for enzymes to modify the butenone scaffold. The decarboxylation of diketides has also been noted as a pathway to form 4-(4-hydroxyphenyl)but-2-one, suggesting other potential biosynthetic routes. google.com

Advanced Chemical Synthesis of this compound Derivatives and Analogs

Advanced synthetic strategies focus on creating structural diversity and controlling the stereochemistry of the final products.

Strategies for Introducing Structural Diversity around the this compound Core

Structural diversity can be introduced by modifying the starting materials used in the Claisen-Schmidt condensation. To create analogs of this compound, a variety of substituted benzaldehydes and different ketones can be employed.

Varying the Aromatic Aldehyde: Replacing 3-hydroxybenzaldehyde with other substituted benzaldehydes (e.g., with methoxy, halogen, or alkyl groups at different positions on the aromatic ring) allows for the synthesis of a library of butenones with diverse electronic and steric properties on the phenyl ring.

Varying the Ketone: While acetone is the precursor for the parent compound, using other ketones such as acetophenone or cyclic ketones leads to the formation of chalcones or bis(arylidene)cycloalkanones, respectively. taylorandfrancis.com This strategy fundamentally alters the structure on one side of the enone functional group.

Post-synthesis Modification: The core structure can also be modified after its initial synthesis. The double bond of the enone system is susceptible to Michael addition reactions, and the carbonyl group can undergo various reactions, providing further avenues for derivatization.

Stereoselective Synthesis Methodologies for (3E)-Isomers

The Claisen-Schmidt condensation typically results in the formation of the thermodynamically more stable (E)-isomer as the major product due to steric hindrance in the transition state leading to the (Z)-isomer. scielo.org.bo The dehydration of the intermediate aldol adduct under thermodynamic control favors the trans-configuration of the double bond.

For related α,β-unsaturated ketones, specific methods have been developed to ensure high stereoselectivity. For example, the synthesis of (E)-4-phenyl-3-buten-2-one can be achieved through the reaction of styrene with acetic anhydride in the presence of a mesoporous aluminosilicate catalyst at elevated temperatures, yielding the product with high selectivity. google.com Another approach involves palladium-catalyzed cascade reactions, such as the cyclocarbopalladation of N-propargyl-2-iodobenzamides followed by Suzuki–Miyaura coupling, which allows for the efficient and stereoselective synthesis of complex tetrasubstituted enones. nih.gov These advanced methods provide precise control over the geometry of the double bond, which is crucial for the biological activity of many enones.

Derivatization of the 3-Hydroxyphenyl Moiety in this compound

The phenolic hydroxyl group on the 3-hydroxyphenyl ring is a prime site for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially altered physicochemical properties. Standard derivatization strategies for phenolic groups include:

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) under basic conditions (Williamson ether synthesis). This modification can increase the lipophilicity of the compound.

Esterification: Reaction with an acyl chloride or acid anhydride in the presence of a base will convert the hydroxyl group into an ester. This is a common strategy to create prodrugs or to modify the compound's reactivity and solubility.

Coupling Reactions: The phenolic group can participate in various coupling reactions. For instance, it can be converted to a triflate, which can then undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon bonds at this position.

These derivatization techniques are fundamental in medicinal chemistry for optimizing the properties of a lead compound. For example, integrating a phenol moiety into amino acid derivatives is a strategy used to develop new bioactive compounds. nih.gov

Etherification and Esterification Strategies to Modulate Pharmacological Profiles

The presence of a phenolic hydroxyl group on the aromatic ring of this compound offers a prime site for chemical modification through etherification and esterification. These strategies are widely employed in medicinal chemistry to alter the physicochemical properties of a molecule, such as lipophilicity, solubility, and metabolic stability, which in turn can significantly impact its pharmacological profile, including bioavailability and potency.

Etherification involves the conversion of the hydroxyl group (-OH) into an ether linkage (-OR). This is typically achieved by reacting the parent phenol with an alkyl halide or sulfate in the presence of a base. The introduction of an ether group can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. The nature of the alkyl group (R) can be varied to fine-tune this property. For instance, the introduction of short alkyl chains like methyl or ethyl groups can modestly increase lipophilicity, while longer or more complex alkyl or arylalkyl groups can lead to more significant changes.

Esterification , the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester (-O-C(=O)R), is another common strategy. Esterification can also modulate lipophilicity and can be used as a prodrug approach. Esters can be designed to be stable in the gastrointestinal tract but are often susceptible to hydrolysis by esterase enzymes in the plasma and tissues, releasing the active parent compound. This can be advantageous for improving oral absorption and achieving targeted drug delivery.

While specific studies detailing the etherification and esterification of this compound are limited in publicly available literature, the principles can be illustrated with closely related chalcone (B49325) structures. The following table provides hypothetical examples of potential ether and ester derivatives and their expected change in properties based on general medicinal chemistry principles.

| Derivative Type | Modification | Potential Pharmacological Impact |

| Ether | O-methylation | Increased lipophilicity, potential for enhanced cell permeability. |

| Ether | O-benzylation | Significant increase in lipophilicity, may alter receptor binding. |

| Ester | O-acetylation | Increased lipophilicity, potential for prodrug strategy with enzymatic cleavage. |

| Ester | O-benzoylation | Substantial increase in lipophilicity, potential for sustained release. |

Introduction of Additional Substituents on the Aromatic Ring for Structure-Activity Relationship (SAR) Studies

The aromatic ring of this compound is a key structural feature that can be modified by the introduction of various substituents to probe the structure-activity relationship (SAR). By systematically altering the electronic and steric properties of the phenyl ring, it is possible to identify key interactions with biological targets and optimize the compound's activity.

The position of the substituent on the aromatic ring is also critical. For a 3-hydroxyphenyl derivative, the available positions for further substitution are 2, 4, 5, and 6. The placement of a substituent at a specific position can have a profound effect on the molecule's conformation and its ability to fit into a biological target's binding site.

SAR studies on related chalcone and enone scaffolds have demonstrated that the nature and position of aromatic substituents can dramatically influence a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For instance, the introduction of a methoxy group at the para-position of the phenyl ring in some chalcone series has been shown to enhance cytotoxic activity against certain cancer cell lines.

The following table outlines potential substitutions on the aromatic ring of this compound and their predicted influence on its properties for SAR studies.

| Position | Substituent | Electronic Effect | Potential Impact on Activity |

| 4 | -OCH₃ | Electron-donating | May enhance activity through improved binding interactions. |

| 5 | -Cl | Electron-withdrawing | Can increase lipophilicity and potentially alter target binding. |

| 2 | -F | Electron-withdrawing | May improve metabolic stability and binding affinity. |

| 4,5 | -di(OCH₃) | Electron-donating | Can significantly alter electronic properties and steric bulk. |

Modifications on the Enone Backbone of this compound

The α,β-unsaturated ketone, or enone, moiety is a critical pharmacophore in this compound. This reactive functional group is known to participate in Michael addition reactions with nucleophilic residues in biological macromolecules, such as cysteine thiols in proteins. Modifications to the butenone chain can influence this reactivity and provide opportunities for developing prodrugs or bioconjugates.

Introduction of Alkyl or Other Functional Groups on the Butenone Chain

The introduction of alkyl or other functional groups at the α- or β-positions of the butenone chain can significantly impact the chemical and biological properties of the molecule.

Substitution at the α-position (the carbon adjacent to the carbonyl group) can sterically hinder the approach of nucleophiles to the carbonyl carbon and the β-carbon. An α-methyl group, for example, can modulate the reactivity of the enone system and potentially improve selectivity for certain biological targets.

Substitution at the β-position (the carbon double-bonded to the α-carbon and attached to the phenyl ring) can also influence the electrophilicity of the enone system. An electron-donating group at this position might decrease the reactivity of the Michael acceptor, while an electron-withdrawing group could enhance it.

| Modification | Position | Potential Effect |

| Methyl group | α | Steric hindrance, potential for increased selectivity. |

| Ethyl group | α | Increased steric bulk compared to methyl, further modulating reactivity. |

| Phenyl group | β | Increased conjugation, potential alteration of electronic properties and biological targets. |

Functionalization of the Carbonyl Group for Prodrug Design or Bioconjugation

The carbonyl group of the enone backbone is another key site for chemical modification, particularly for the development of prodrugs or for bioconjugation.

Prodrug Design: The carbonyl group can be temporarily masked to improve drug delivery properties. For example, the formation of a ketal or acetal by reacting the ketone with an alcohol or diol can increase lipophilicity and protect the carbonyl group from premature reactions. These protecting groups can be designed to be cleaved under specific physiological conditions, such as the acidic environment of tumors, to release the active drug. Another prodrug strategy involves the formation of oximes or hydrazones, which can be hydrolyzed in vivo to regenerate the parent ketone.

Bioconjugation: The carbonyl group can be used as a handle for attaching the molecule to larger biomolecules, such as proteins, antibodies, or polymers. This is a common strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapies. For instance, the ketone can be reacted with a molecule containing a hydrazide or an aminooxy group to form a stable hydrazone or oxime linkage, respectively. This allows for the site-specific attachment of the enone-containing payload to a targeting moiety.

These modifications of the carbonyl group are powerful tools for enhancing the therapeutic potential of this compound by improving its pharmacokinetic properties or enabling its use in targeted drug delivery systems.

Based on a comprehensive review of available scientific literature, there is currently insufficient data to generate an article on the pharmacological and biological investigations of the specific chemical compound this compound, as per the requested outline.

Searches for in vitro studies detailing the cytotoxicity, antiproliferative effects, and anti-inflammatory activities of this particular isomer did not yield specific research findings. While data exists for related compounds, such as the ortho- and para-isomers (4-(2-Hydroxyphenyl)-3-buten-2-one and 4-(4-Hydroxyphenyl)-3-buten-2-one), and other structurally similar molecules, information pertaining exclusively to the meta-isomer, this compound, is not available in the public domain. A datasheet for the compound confirms its chemical identity but notes that no scientific references regarding its biological activity are available. usbio.net

Consequently, the requested article, with its detailed subsections on efficacy against cancer cell lines, selectivity, and modulation of inflammatory pathways, cannot be constructed with scientific accuracy at this time.

Pharmacological and Biological Investigations of 3e 4 3 Hydroxyphenyl 3 Buten 2 One

In Vitro Studies on Cellular and Molecular Models

Antioxidant Properties of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one

The antioxidant capabilities of phenolic compounds, such as this compound, are a significant area of research. These properties are primarily attributed to their ability to scavenge free radicals and protect cellular systems from oxidative damage.

Free Radical Scavenging Mechanisms

Phenolic compounds can neutralize free radicals through several mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or by a single electron transfer followed by a proton transfer (SET-PT). researchgate.net The effectiveness of these mechanisms is largely influenced by the molecular structure of the compound, including the number and position of hydroxyl groups. nih.gov

The presence of a hydroxyl group on the phenyl ring of this compound is crucial for its radical scavenging activity. This is because the hydroxyl group can donate a hydrogen atom to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. nih.gov The resulting phenoxyl radical is relatively stable due to resonance delocalization, which reduces its reactivity and prevents it from initiating further oxidative reactions.

Studies on related phenolic structures have shown that the antioxidant activity is also influenced by the presence of other functional groups. For instance, the conjugated system in the butenone side chain of this compound can contribute to the stability of the phenoxyl radical through extended conjugation.

The primary mechanisms by which phenolic antioxidants scavenge free radicals are:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. nih.gov ArOH + R• → ArO• + RH

Single Electron Transfer-Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the phenolic antioxidant to the free radical, followed by the transfer of a proton. researchgate.net ArOH + R• → ArOH•+ + R- ArOH•+ → ArO• + H+

Protection against Oxidative Stress in Cellular Systems

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. Phenolic compounds like this compound can help protect cells from oxidative stress by directly scavenging ROS and upregulating endogenous antioxidant defense mechanisms. nih.gov

In cellular models, the introduction of compounds with antioxidant properties has been shown to reduce the levels of intracellular ROS and protect cells from oxidative damage-induced death. nih.gov For example, studies on structurally related benzofuran-2-one derivatives have demonstrated their ability to protect differentiated SH-SY5Y cells, a common neuronal model, from catechol-induced oxidative stress. nih.gov These compounds were found to decrease intracellular ROS levels and enhance the expression of Heme Oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system. nih.gov

The protective effects of such phenolic compounds are often evaluated by measuring cell viability and the expression of antioxidant enzymes in response to an oxidative challenge. The ability of this compound to mitigate oxidative stress in cellular systems is a critical aspect of its potential biological activity.

Other Investigated Biological Activities in Cell-Based Assays

Beyond its antioxidant properties, the butenone scaffold and related chalcone (B49325) structures have been investigated for a range of other biological activities in cell-based assays.

Antimicrobial Effects and Mechanisms

Derivatives of butene have been shown to possess antimicrobial activity. For instance, certain ferrocenyl or phenyl derivatives of the diphenyl butene series have demonstrated effectiveness against various bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus hirae. researchgate.net The mechanism of action for these compounds is an area of ongoing research, but it is believed to involve disruption of microbial cell membranes or interference with essential cellular processes. The structural features of these butene derivatives, such as the length of aminoalkyl chains, can influence their antimicrobial efficacy. researchgate.net

Antiviral Potential of Substituted Butenones

Substituted butenones and related chalcones are part of a broader class of compounds that have been explored for their antiviral properties. Chalcones, which share a similar α,β-unsaturated ketone system with this compound, have been investigated for their ability to inhibit various viruses. nih.govresearchgate.net For example, substituted flavones and aurones, which can be synthesized from chalcones, have been designed as potential inhibitors of the H1N1 influenza virus neuraminidase. nih.govresearchgate.net

The antiviral mechanisms of these compounds can be multifaceted, including the inhibition of viral entry into host cells, interference with viral replication machinery, and modulation of the host immune response. bsmiab.orgmdpi.com For instance, some terpenoids, another class of natural products with antiviral activity, have been shown to hinder viral adsorption and invasion. bsmiab.org Similarly, certain alkaloids can interfere with the production of infectious viral particles and inhibit replication after the virus has entered the cell. mdpi.com The evaluation of substituted butenones in various antiviral assays is crucial to determine their specific targets within the viral life cycle.

Antiangiogenic Properties of Related Chalcones

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Chalcones, which are structurally related to this compound, have been identified as potent modulators of angiogenesis. nih.govnih.gov They can inhibit the proliferation, migration, and tube formation of endothelial cells, which are key steps in the angiogenic process. nih.gov

The antiangiogenic effects of chalcones are mediated through the regulation of multiple signaling pathways involved in blood vessel formation. nih.gov These include the inhibition of vascular endothelial growth factor (VEGF) expression and the modulation of pathways such as NF-κB, PI3-K/Akt, and ERK1/2. nih.gov For instance, a study on non-fluoro-substituted chalcones demonstrated their ability to significantly reduce the density of capillaries in a hen's egg-chorioallantoic membrane (HET-CAM) assay, a common model for studying angiogenesis. tandfonline.comatauni.edu.tr The antiangiogenic activity was found to be associated with changes in the expression of VEGFR2, a key receptor in the VEGF signaling pathway. tandfonline.comatauni.edu.tr

The investigation into the antiangiogenic properties of chalcones provides a basis for exploring similar activities in this compound and its derivatives.

Enzyme Inhibition Studies (e.g., detoxification enzymes)

Analogs and derivatives of this compound, which belong to the broader classes of chalcones and butenones, have been investigated for their ability to inhibit various enzymes, including those involved in inflammation and detoxification pathways. The inhibition of pro-inflammatory enzymes is a key mechanism behind the anti-inflammatory effects observed with these compounds. For instance, some butenone derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) which are mediators of inflammation and pain. nih.gov

Furthermore, studies on structurally related flavonoids and other phytochemicals demonstrate the potential for these compounds to interact with detoxification enzymes. nih.gov Detoxification enzymes like glutathione (B108866) S-transferases (GSTs) and esterases are crucial in metabolizing foreign compounds. nih.gov Certain flavonoids have been found to inhibit GST and esterase activity both in vitro and in vivo. nih.gov This inhibition can be significant as it may alter the metabolism of other substances. nih.govresearchgate.net Cytochrome P450 (CYP) enzymes, a major family of detoxification enzymes, are also subject to inhibition by various dietary compounds. nih.gov For example, sauchinone, a lignan (B3055560) with some structural similarities to the phenylpropanoid scaffold, has been shown to inhibit several CYP isoforms, including CYP3A4, CYP2B6, and CYP2C19, in a non-competitive manner. nih.gov The inhibition of these enzymes can lead to significant drug-herb interactions by altering the clearance of co-administered drugs. nih.gov

Kinetic studies are essential to characterize the nature of this inhibition (e.g., competitive, non-competitive, or mixed-type) and to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). nih.govresearchgate.net Such data provides insight into the potency and mechanism of action of these compounds at a molecular level.

Table 1: Enzyme Inhibition by Analogs and Related Compounds This table is for illustrative purposes and showcases data for related compound classes, not specifically this compound.

| Compound Class/Name | Target Enzyme(s) | Inhibition Type | Kᵢ Value (μM) | IC₅₀ Value (μM) | Source(s) |

|---|---|---|---|---|---|

| Sauchinone | CYP3A4 | Non-competitive | 6.84 | - | nih.gov |

| Sauchinone | CYP2B6 | Non-competitive | 14.3 | - | nih.gov |

| Sauchinone | CYP2C19 | Non-competitive | 16.8 | - | nih.gov |

| Sauchinone | CYP2E1 | Non-competitive | 41.7 | - | nih.gov |

| Butein (B1668091) Derivative (14a) | TNF-α Production | - | - | 14.6 | nih.gov |

In Vivo Efficacy and Toxicological Assessments for this compound Analogs

Preliminary Pharmacokinetic and Pharmacodynamic Characterization in Animal Models

The study of pharmacokinetics (PK) and pharmacodynamics (PD) in animal models is a critical step in the preclinical development of therapeutic candidates, including analogs of this compound. nih.gov Pharmacokinetics describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamics, conversely, describes what the drug does to the body. nih.gov

Preliminary PK studies in animal models such as rats and rabbits are conducted to determine key parameters after administration of a compound. nih.gov These parameters often include:

Maximum Concentration (Cₘₐₓ): The highest concentration of the drug reached in the blood.

Time to Maximum Concentration (Tₘₐₓ): The time at which Cₘₐₓ is observed.

Area Under the Curve (AUC): A measure of the total drug exposure over time.

Biological Half-life (t₁/₂): The time it takes for the drug concentration in the body to be reduced by half.

Clearance (CL): The rate at which the drug is removed from the body. nih.gov

These studies have revealed significant species-specific differences in how compounds are processed. nih.gov For example, a study on a butein prodrug derivative (compound 14a) showed that the prodrug strategy led to a five-fold increase in the active metabolite's concentration in the blood following oral administration in mice. nih.gov This highlights how chemical modification can be used to improve pharmacokinetic properties like bioavailability. nih.gov

Pharmacodynamic assessments in animal models link drug exposure (PK) to the biological effect (PD). For an anti-inflammatory compound, this could involve correlating the drug concentration in the blood or tissue with the degree of edema reduction in a paw edema model. nih.gov This PK/PD relationship is vital for optimizing dosing regimens for future clinical trials to maximize efficacy. nih.gov

Table 2: Illustrative Pharmacokinetic Parameters from Animal Models for Related Compounds

| Compound | Animal Model | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC (µg·h/mL) | t₁/₂ (h) | Source(s) |

|---|---|---|---|---|---|---|

| β-hydroxyphosphocarnitine | Rat | 62.4 | 0.58 | 2,174.4 | 23.7 | nih.gov |

| β-hydroxyphosphocarnitine | Rabbit | 221.4 | 1.53 | 3,128 | 8.87 | nih.gov |

In Vivo Safety and Tolerability Profiles of Optimized Scaffolds

The evaluation of in vivo safety and tolerability is a mandatory component of preclinical drug development. For optimized scaffolds derived from this compound, these assessments are conducted in animal models to identify potential liabilities before human trials. These studies involve administering the compound to animals, often at various levels and for different durations, and monitoring for any signs of toxicity.

Key aspects of these safety evaluations include:

General Health Monitoring: Animals are closely observed for changes in physical appearance, behavior, body weight, and food and water consumption. avidinbiotech.com

Histopathology: At the end of the study, major organs and tissues are collected and examined microscopically by a pathologist to identify any treatment-related changes, such as inflammation, tissue damage, or other abnormalities. nih.gov

Clinical Pathology: Blood and urine samples are analyzed to assess effects on hematology (e.g., red and white blood cell counts) and clinical chemistry (e.g., markers of liver and kidney function).

Molecular Mechanisms of Action of 3e 4 3 Hydroxyphenyl 3 Buten 2 One

Modulation of Intracellular Signaling Pathways by (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one

Induction of Apoptosis and Programmed Cell Death Pathways

Mitochondrial Apoptosis Pathway Engagement

The intrinsic pathway of apoptosis, governed by the mitochondria, is a critical target in cancer therapy. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, comprising both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax). The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction, as it leads to mitochondrial outer membrane permeabilization (MOMP). nih.govresearchgate.net This event allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govresearchgate.net

Once in the cytosol, cytochrome c associates with Apoptotic protease-activating factor-1 (Apaf-1) to form the apoptosome. nih.govmdpi.com This complex then recruits and activates caspase-9, an initiator caspase. nih.govnih.gov Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3, which is responsible for the execution phase of apoptosis by cleaving a multitude of cellular substrates. nih.govwaocp.orgyoutube.com Studies on related compounds suggest that altering the expression levels of Bcl-2 family proteins is a key mechanism for inducing apoptosis. For instance, a decrease in Bcl-2 expression alongside an increase in Bax expression has been observed following treatment with certain anti-cancer agents, leading to the activation of the caspase cascade. researchgate.netnih.gov

The table below summarizes the key proteins involved in the mitochondrial apoptosis pathway and their roles.

| Protein | Family | Function in Apoptosis |

| Bcl-2 | Anti-apoptotic Bcl-2 family | Sequesters pro-apoptotic proteins, preventing MOMP. |

| Bax | Pro-apoptotic Bcl-2 family | Promotes MOMP upon activation, leading to cytochrome c release. |

| Cytochrome c | Mitochondrial electron transport chain | In the cytosol, initiates the formation of the apoptosome. nih.govresearchgate.net |

| Apaf-1 | Apoptosome component | Binds to cytochrome c to form the apoptosome. nih.govmdpi.com |

| Caspase-9 | Initiator caspase | Activated by the apoptosome, it activates effector caspases. nih.govnih.gov |

| Caspase-3 | Effector caspase | Cleaves cellular substrates, leading to the morphological changes of apoptosis. waocp.orgyoutube.com |

Inhibition of Tubulin Polymerization in Cancer Cells

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Their high dynamicity makes them a prime target for anti-cancer drugs. nih.gov Agents that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.gov

A significant number of tubulin inhibitors bind to the colchicine-binding site on β-tubulin, preventing its polymerization. rsc.orgnih.gov This inhibition of microtubule assembly disrupts the cellular microtubule network. nih.gov The structural features of a compound determine its binding affinity and efficacy as a tubulin inhibitor. Molecular docking studies are often employed to predict and analyze the interaction of small molecules with the colchicine-binding site of tubulin, identifying key residues for binding. rsc.orgnih.govresearchgate.netresearchgate.netmdpi.com

The table below outlines the key concepts related to the inhibition of tubulin polymerization.

| Concept | Description |

| Tubulin | The protein subunit of microtubules, existing as α- and β-tubulin heterodimers. |

| Microtubules | Dynamic polymers essential for mitosis, cell structure, and transport. nih.gov |

| Colchicine Binding Site | A specific site on β-tubulin where many inhibitor drugs bind to prevent polymerization. rsc.orgnih.gov |

| Mitotic Arrest | The halting of the cell cycle during mitosis, often at the G2/M phase, due to spindle disruption. nih.gov |

| Apoptosis | Programmed cell death, which is often a consequence of prolonged mitotic arrest. |

Disruption of Nuclear Factor Kappa B (NF-κB) Pathway Activation

The Nuclear Factor Kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. nih.govnih.gov In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. johnshopkins.edumdpi.com In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. plos.org

Activation of the canonical NF-κB pathway is typically initiated by pro-inflammatory stimuli, which lead to the activation of the IκB kinase (IKK) complex. nih.gov IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. researchgate.netnih.govnih.gov The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, allowing for its translocation into the nucleus. nih.govresearchgate.netmdpi.com Once in the nucleus, p65 can bind to specific DNA sequences and activate the transcription of target genes. nih.gov

Chalcones, a class of compounds to which this compound belongs, have been shown to inhibit the NF-κB pathway. nih.gov This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the blockage of p65 nuclear translocation. researchgate.netnih.govselleckchem.com

The table below details the key components of the NF-κB signaling pathway.

| Component | Role in NF-κB Activation |

| NF-κB (p50/p65) | Transcription factor that, upon activation, moves to the nucleus to regulate gene expression. |

| IκBα | Inhibitory protein that sequesters NF-κB in the cytoplasm. plos.org |

| IKK | Kinase complex that phosphorylates IκBα, marking it for degradation. nih.gov |

| Proteasome | Cellular machinery that degrades ubiquitinated IκBα. nih.gov |

| p65 Nuclear Translocation | The movement of the active p65 subunit into the nucleus to initiate gene transcription. nih.govresearchgate.netmdpi.com |

Interactions with Reactive Oxygen Species and Endogenous Antioxidant Defense Systems

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal cellular metabolism. nih.govnih.gov While low levels of ROS are important for cellular signaling, excessive ROS can lead to oxidative stress, causing damage to DNA, proteins, and lipids, and contributing to tumorigenesis. nih.govnih.gov Cancer cells often exhibit higher basal levels of ROS compared to normal cells, making them more vulnerable to further ROS induction. nih.gov

The cellular defense against oxidative stress is primarily regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). frontiersin.org Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. researchgate.net In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of genes encoding a variety of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.comnih.govnih.govfrontiersin.orgfrontiersin.org

Chalcones have been identified as activators of the Nrf2 pathway, thereby enhancing the cellular antioxidant capacity. researchgate.netfrontiersin.org This activation is thought to occur through the reaction of the α,β-unsaturated carbonyl moiety of chalcones with cysteine residues on Keap1, leading to the release of Nrf2. nih.gov

The table below summarizes the key players in the interaction with ROS and the antioxidant defense system.

| Component | Function |

| Reactive Oxygen Species (ROS) | Oxygen-containing reactive molecules that can cause cellular damage at high levels. nih.govnih.gov |

| Nrf2 | Transcription factor that regulates the expression of antioxidant genes. nih.govnih.gov |

| Keap1 | Cytoplasmic inhibitor of Nrf2. frontiersin.org |

| Antioxidant Response Element (ARE) | DNA sequence in the promoter of antioxidant genes to which Nrf2 binds. researchgate.net |

| Antioxidant Enzymes (e.g., HO-1, NQO1) | Enzymes that detoxify ROS and protect the cell from oxidative damage. mdpi.comnih.govnih.govfrontiersin.orgfrontiersin.org |

Metabolism and Biotransformation of 3e 4 3 Hydroxyphenyl 3 Buten 2 One

In Vitro Metabolic Stability and Metabolite Profiling

In vitro models, particularly using liver microsomes, are instrumental in elucidating the metabolic fate of xenobiotics.

The liver is a primary site for drug metabolism, with the cytochrome P450 (CYP) enzyme system playing a crucial role. news-medical.netnih.govnih.govgpnotebook.com This superfamily of enzymes is responsible for the Phase I metabolism of a vast number of compounds. longdom.orgnih.govresearchgate.net

Studies using rat liver microsomes have shown that (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one undergoes metabolism to form hydroxylated derivatives. The primary metabolite formed is trans-4-(4-hydroxyphenyl)-3-buten-2-one (4-OH-PBO). nih.gov The enzymes responsible for this transformation have been identified as various CYP isoforms, including CYP1A1, CYP1A2, CYP2C6, and CYP2E1. nih.gov The formation of this metabolite can be inhibited by compounds such as SKF 525-A, ketoconazole, disulfiram, and sulfaphenazole, which are known inhibitors of CYP enzymes. nih.gov Furthermore, the metabolic activity is enhanced in microsomes from rats pre-treated with inducers of CYP enzymes like 3-methylcholanthrene, acetone, and phenobarbital. nih.gov

Table 1: Cytochrome P450 (CYP) Isoforms Involved in the Metabolism of this compound and Related Compounds

| Compound | Metabolite | Involved CYP Isoforms (Rat) |

| This compound | trans-4-(4-hydroxyphenyl)-3-buten-2-one | CYP1A1, CYP1A2, CYP2C6, CYP2E1 nih.gov |

| Chalcone (B49325) | 4-hydroxychalcone | CYP1A1, CYP1A2, 2C6 nih.gov |

| Chalcone | 4'-hydroxychalcone (B163465) | CYP1A1, 2C6 nih.gov |

| Chalcone | 2-hydroxychalcone (B1664081) | CYP1A1, 3A1 nih.gov |

This table summarizes the identified rat cytochrome P450 isoforms responsible for the hydroxylation of this compound and the related compound, chalcone.

Metabolic processes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. longdom.orgresearchgate.netdrughunter.com Phase I reactions, such as oxidation, introduce or expose functional groups. nih.gov Phase II reactions then conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. longdom.orgdrughunter.com

For this compound, the primary Phase I metabolic reaction observed in vitro is hydroxylation. nih.gov The major metabolite identified is trans-4-(4-hydroxyphenyl)-3-buten-2-one (4-OH-PBO). nih.gov In studies with the related compound, chalcone, other hydroxylated metabolites such as 4'-hydroxychalcone and 2-hydroxychalcone have also been identified. nih.gov

While extensive details on Phase II metabolites of this compound are not available, it is plausible that the hydroxylated metabolites could undergo further conjugation reactions, such as glucuronidation or sulfation, which are common Phase II pathways for phenolic compounds. longdom.orgdrughunter.com

Table 2: Identified In Vitro Phase I Metabolites of this compound and a Related Compound

| Parent Compound | Metabolite | Type of Reaction |

| This compound | trans-4-(4-hydroxyphenyl)-3-buten-2-one nih.gov | Hydroxylation |

| Chalcone | 4-hydroxychalcone nih.gov | Hydroxylation |

| Chalcone | 4'-hydroxychalcone nih.gov | Hydroxylation |

| Chalcone | 2-hydroxychalcone nih.gov | Hydroxylation |

This table details the major Phase I metabolites that have been identified from the in vitro metabolism of this compound and the structurally similar compound, chalcone.

In Vivo Metabolic Fate and Excretion Routes

Currently, there is a lack of published scientific literature detailing the comprehensive in vivo metabolic fate and specific excretion routes of this compound in animal models or humans. However, studies on the related compound, trans-4-phenyl-3-buten-2-one (PBO), in rats and dogs have shown that it is predominantly metabolized via reduction of the double bond to form 4-phenyl-2-butanone (PBA). nih.gov A minor metabolite, the carbonyl-reduced product trans-4-phenyl-3-buten-2-ol (PBOL), was also detected. nih.gov These findings suggest that reduction may also be a relevant metabolic pathway for this compound in vivo.

Pharmacological Activity of Metabolites of this compound

The pharmacological activity of metabolites can differ significantly from the parent compound, with some being active and others inactive. nih.gov

There is limited specific information available on the pharmacological activities of the metabolites of this compound. However, for the related compound trans-4-phenyl-3-buten-2-one (PBO), the parent compound was found to be mutagenic in the Ames test with metabolic activation, while its major reductive metabolites, 4-phenyl-2-butanone (PBA) and trans-4-phenyl-3-buten-2-ol (PBOL), were not. nih.gov This suggests that the metabolic process can lead to detoxification.

While this compound itself may not show estrogenic activity, its hydroxylated metabolites have the potential to be estrogenic. nih.gov This phenomenon has been observed with related compounds. For instance, while chalcone and trans-4-phenyl-3-buten-2-one (PBO) are negative in estrogen reporter assays, their hydroxylated metabolites, such as 4-hydroxychalcone, 2-hydroxychalcone, 4'-hydroxychalcone, and trans-4-(4-hydroxyphenyl)-3-buten-2-one (4-OH-PBO), all exhibit estrogenic activity. nih.govresearchgate.net This suggests that the introduction of a hydroxyl group onto the phenyl ring can confer estrogenic properties. nih.gov

Table 3: Estrogenic Activity of this compound and Related Compounds/Metabolites

| Compound | Estrogenic Activity |

| Chalcone | Negative nih.gov |

| trans-4-Phenyl-3-buten-2-one (PBO) | Negative nih.gov |

| 4-Hydroxychalcone | Positive nih.gov |

| 2-Hydroxychalcone | Positive nih.gov |

| 4'-Hydroxychalcone | Positive nih.gov |

| trans-4-(4-Hydroxyphenyl)-3-buten-2-one (4-OH-PBO) | Positive nih.gov |

This table summarizes the reported estrogenic activity of several compounds related to this compound and their hydroxylated metabolites.

Compound Names

Future Directions and Translational Potential of 3e 4 3 Hydroxyphenyl 3 Buten 2 One Research

Development of Novel Therapeutic Agents Based on the (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one Scaffold

Optimization for Enhanced Potency and Target Specificity

The primary goal of scaffold optimization is to improve a compound's potency—its ability to produce a therapeutic effect at a lower concentration—and its specificity for the intended biological target. This is achieved through systematic chemical modifications. For the this compound scaffold, several strategies could be employed:

Modification of Functional Groups: The phenolic hydroxyl (-OH) group and the enone moiety are key functional groups. Altering the position of the hydroxyl group on the phenyl ring (e.g., to the 2- or 4-position) or introducing additional substituents like methoxy or halogen groups could significantly impact binding affinity and selectivity.

Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties (bioisosteres) can fine-tune its activity. For example, the phenyl ring could be replaced with other aromatic systems like pyrazole, which is considered a privileged scaffold in medicinal chemistry.

Stereochemistry: Although the parent compound has a specific stereoisomer ((3E)), creating derivatives could introduce chiral centers. The synthesis and testing of individual enantiomers is crucial, as different stereoisomers can have vastly different biological activities and potencies.

Strategies to Improve Pharmacokinetic Profiles and Bioavailability

A compound's therapeutic success is highly dependent on its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). Poor bioavailability is a common reason for the failure of promising drug candidates. Several strategies can be envisioned to enhance the pharmacokinetic properties of this compound derivatives:

Prodrug Approach: The phenolic hydroxyl group could be masked with a labile chemical group that is cleaved in vivo to release the active drug. This can improve solubility and absorption.

Formulation Strategies: Incorporating the compound into advanced formulations can significantly improve its solubility and absorption. The use of solubilizing agents, such as surfactants, can enhance the aqueous solubility of poorly soluble drugs. encyclopedia.pub

| Strategy | Mechanism of Action | Potential Outcome for this compound |

| Prodrug Synthesis | Masks polar functional groups (e.g., hydroxyl) to increase lipophilicity and membrane permeability. | Enhanced oral absorption and bioavailability. |

| Site-Selective Deuteration | Strengthens C-H bonds at metabolic hotspots, slowing down enzymatic degradation. nih.gov | Increased drug exposure (AUC), longer half-life, and potentially reduced metabolic toxicity. nih.gov |

| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule within a cyclodextrin cavity, forming a soluble inclusion complex. encyclopedia.pub | Improved aqueous solubility and dissolution rate in the gastrointestinal tract. encyclopedia.pub |

| Solid Lipid Nanoparticles (SLN) | Entraps the drug in a solid lipid core, protecting it from degradation and enhancing absorption. encyclopedia.pub | Increased oral bioavailability, potentially by enabling lymphatic uptake and bypassing first-pass metabolism. encyclopedia.pub |

Exploration of Combination Therapy Approaches Involving this compound

Modern therapeutic strategies, particularly in complex diseases like cancer, often rely on combination therapies to maximize efficacy, overcome drug resistance, and reduce toxicity. A derivative of this compound could be evaluated in combination with existing standard-of-care agents. The rationale for such combinations would depend on the specific biological activity of the derivative. For instance, if a derivative shows anti-tumor activity by inhibiting a particular signaling pathway, it could be combined with a cytotoxic chemotherapy agent that acts through a different mechanism, such as DNA damage. The goal would be to achieve a synergistic effect, where the combined therapeutic benefit is greater than the sum of the individual effects.

Application of Nanotechnology and Advanced Drug Delivery Systems for this compound

Nanotechnology offers powerful tools to overcome the limitations of conventional drug delivery. researchgate.net By encapsulating this compound or its derivatives within nanocarriers, it is possible to improve their therapeutic index. researchgate.net

Key advantages of nanotechnology-based delivery include:

Enhanced Solubility: Encapsulating hydrophobic compounds in nanoparticles can improve their dispersion in aqueous environments.

Targeted Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that direct them to specific cells or tissues, thereby increasing the drug concentration at the site of action and reducing systemic side effects. mdpi.com

Controlled Release: The drug can be released from the nanocarrier in a sustained or triggered manner, optimizing its therapeutic window.

Overcoming Barriers: Nanoparticles can help therapeutics cross biological barriers, such as the blood-brain barrier, and can help overcome mechanisms of drug resistance. researchgate.net

| Nanocarrier Type | Description | Potential Application for this compound |

| Polymeric Nanoparticles | Composed of biodegradable polymers like chitosan, these particles can encapsulate drugs and be tailored for controlled release. researchgate.net | Sustained delivery to a tumor site, reducing the need for frequent administration. |

| Solid Lipid Nanoparticles (SLN) | Lipid-based carriers that are well-suited for improving the oral bioavailability of poorly soluble drugs. encyclopedia.pub | Development of an oral formulation with improved absorption and pharmacokinetic profile. encyclopedia.pub |

| Magnetic Nanoparticles (e.g., Fe3O4) | Can be guided to a target site using an external magnetic field, offering a high degree of spatial control. mdpi.com | Targeted delivery to a specific organ or tumor, minimizing exposure to healthy tissues. mdpi.com |

Considerations for Preclinical Development and Potential Clinical Trials of this compound or its Derivatives

Before any new therapeutic agent can be tested in humans, it must undergo rigorous preclinical development. This process involves a series of in vitro (cell-based) and in vivo (animal) studies to establish a preliminary profile of efficacy and safety. For a derivative of this compound, this would involve:

In Vitro Pharmacology: Confirming the mechanism of action and potency in relevant human cell lines.

Pharmacokinetic Studies: Evaluating the ADME properties in animal models (e.g., rats, mice) to understand how the compound is processed by a living organism.

Efficacy Studies: Testing the therapeutic effect in established animal models of the target disease.

Toxicology Studies: Assessing the potential for adverse effects in comprehensive safety studies.

Successful completion of these preclinical stages is a prerequisite for filing an Investigational New Drug (IND) application with regulatory agencies to initiate Phase I clinical trials in humans.

Unexplored Biological Activities and Identification of Novel Therapeutic Niches

While initial research may point towards a specific biological activity, the this compound scaffold may possess other, as-yet-unidentified therapeutic properties. High-throughput screening (HTS) of the compound and a library of its derivatives against a wide array of biological targets (e.g., enzymes, receptors, ion channels) could reveal novel activities. This could open up entirely new therapeutic avenues, a process known as drug repositioning or therapeutic niche expansion. Given the structural similarities to compounds found in various natural products, exploring its potential in areas such as inflammation, metabolic disorders, or neurodegenerative diseases could be a fruitful area for future investigation.

Q & A

Basic: What are the common synthetic routes for (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one, and what factors influence yield optimization?

Methodological Answer:

The compound is typically synthesized via Claisen-Schmidt condensation between 3-hydroxyacetophenone and formaldehyde or via aldol condensation under basic conditions (e.g., NaOH/ethanol). Key factors affecting yield include:

- Catalyst selection : Aqueous NaOH or KOH (10–20% w/v) is preferred for regioselectivity .

- Temperature control : Reactions performed at 0–5°C reduce side products like dimerization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity, confirmed by HPLC .

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR : H NMR (CDCl) shows distinct signals for the α,β-unsaturated ketone (δ 6.5–7.2 ppm for vinyl protons; δ 2.3 ppm for methyl ketone) and phenolic –OH (δ 5.8 ppm, broad) .

- X-ray crystallography : SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) confirms the (3E) configuration with C–C bond lengths of 1.34 Å (C3–C4) and 1.48 Å (C4–O), validated via WinGX/ORTEP for thermal ellipsoid visualization .

Advanced: What strategies are employed to resolve contradictions in toxicological data for this compound?

Methodological Answer:

Discrepancies in toxicity studies (e.g., oral LDLo >2 g/kg vs. intraperitoneal LD 610 mg/kg in mice) are addressed by:

- Dose-response modeling : Nonlinear regression identifies threshold effects .

- Metabolite profiling : LC-MS/MS detects reactive intermediates (e.g., quinone methides) that may explain route-specific toxicity .

- In silico toxicity prediction : Tools like EPA’s DSSTox (DTXSID0062050) assess structural alerts for electrophilic reactivity .

Advanced: How can computational methods predict the interaction of this compound with biological macromolecules?

Methodological Answer:

- Docking studies (AutoDock Vina) : The α,β-unsaturated ketone moiety shows high affinity for kinases (e.g., binding energy ≤ −8.5 kcal/mol with MAPK1) due to covalent bonding with cysteine residues .

- MD simulations (GROMACS) : Simulations (100 ns) reveal stable hydrogen bonding between the phenolic –OH and ATP-binding pockets (e.g., RMSD ≤ 2.0 Å) .

- QSAR models : Electrophilicity index (ω = 5.2 eV) correlates with anti-inflammatory activity (IC = 12 µM in COX-2 assays) .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

- Disorder in the hydroxyphenyl group : SHELXL’s PART and ISOR commands restrain anisotropic displacement parameters .

- Twinned crystals : CELL_NOW analysis (WinGX) identifies pseudo-merohedral twinning; HKLF 5 format in SHELXL refines twin laws .

- High-resolution data : Merging R < 5% using SADABS ensures accurate thermal parameter refinement .

Basic: What biological activities have been reported for this compound, and what assays are used to evaluate them?

Methodological Answer:

- Antioxidant activity : DPPH radical scavenging (IC = 18 µM) via UV-Vis at 517 nm .

- Antimicrobial assays : MIC = 32 µg/mL against S. aureus (broth microdilution, CLSI guidelines) .

- Cytotoxicity : MTT assays (IC = 45 µM in HeLa cells) with ROS quantification via HDCFDA .

Advanced: How do stereoelectronic effects influence the compound's reactivity in synthetic and biological contexts?

Methodological Answer:

- Conjugation effects : The (3E) configuration stabilizes the enone system via π-π conjugation (λ = 280 nm, ε = 12,500 Mcm), enhancing electrophilicity .

- Tautomerization : DFT calculations (B3LYP/6-311+G**) show a 15 kcal/mol barrier for keto-enol interconversion, limiting unwanted side reactions .

- Bioactivity modulation : Substituents at C3 (hydroxyl) increase hydrogen-bond donor capacity (logP = 1.8), improving membrane permeability in Caco-2 assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.